[3-(4-Nitrophenyl)aziridin-2-yl]methanol
CAS No.: 1858242-57-5
Cat. No.: VC2762789
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1858242-57-5 |
|---|---|
| Molecular Formula | C9H10N2O3 |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | [3-(4-nitrophenyl)aziridin-2-yl]methanol |
| Standard InChI | InChI=1S/C9H10N2O3/c12-5-8-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,8-10,12H,5H2 |
| Standard InChI Key | WPEJVIRQAAQCFW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2C(N2)CO)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC=C1C2C(N2)CO)[N+](=O)[O-] |
Introduction
Chemical Identity and Physical Properties
[3-(4-Nitrophenyl)aziridin-2-yl]methanol is identified by the CAS Registry Number 1858242-57-5 and possesses the molecular formula C9H10N2O3, corresponding to a molecular weight of 194.19 g/mol . The compound features a three-membered aziridine ring with a 4-nitrophenyl group at position 3 and a hydroxymethyl group at position 2.
Structural Characteristics
The compound's structure contains several key functional groups that determine its chemical behavior:
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A strained three-membered aziridine heterocycle
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A para-nitrophenyl substituent
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A primary alcohol (hydroxymethyl) group
The standard IUPAC name for this compound is [3-(4-nitrophenyl)aziridin-2-yl]methanol, though it appears in chemical databases under several synonyms including the CAS number reference and manufacturer catalog designations such as MFCD28505145, ALBB-028845, and AKOS025141878 .
Physical and Chemical Data
The compound's physical and chemical parameters are summarized in the following table:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H10N2O3 | |
| Molecular Weight | 194.19 g/mol | |
| Standard InChI | InChI=1S/C9H10N2O3/c12-5-8-9(10-8)6-1-3-7(4-2-6)11(13)14/h1-4,8-10,12H,5H2 | |
| Standard InChIKey | WPEJVIRQAAQCFW-UHFFFAOYSA-N | |
| SMILES Notation | C1=CC(=CC=C1C2C(N2)CO)N+[O-] | |
| Physical Appearance | Not specified in available data |
Synthetic Approaches
Analogous Synthesis Procedures
Similar nitrophenyl-substituted aziridines have been synthesized through various methods. For instance, the synthesis of 2-benzoyl-3-(4-nitrophenyl)aziridine (a related compound) involves the reaction of 2,3-dibromo-4-nitrochalcone with concentrated ammonia in ethanol, stirring at room temperature for several days, followed by filtration, washing, and recrystallization to yield an orange solid .
The procedure was described as follows:
"A total of 3 cm³ solution of concentrated ammonia was added to a solution of 2,3-dibromo-4-nitrochalcone (0.413g, 1mmol) in 6 cm³ of 96% EtOH with stirring at room temperature. After 4 days, the reaction mixture was filtered, the solid was washed with methanol and dried in the air and the resulting residue was purified with silica gel column and recrystallised from ethanol to give orange solid 0.196g (73%) m.p. = 139–140°C" .
Related Aziridine Syntheses
The synthesis of structurally similar aziridine compounds often involves multistep procedures. Research by Schneider et al. demonstrated a synthetic route starting from L-serine methyl ester (compound 9), which was transformed to an N-trityl derivative (10) and subsequently cyclized to form an aziridine (11) through treatment with mesyl chloride . Further reduction with lithium aluminum hydride yielded aziridine alcohol (12) .
Structural Characterization
Spectroscopic Data
While specific spectroscopic data for [3-(4-Nitrophenyl)aziridin-2-yl]methanol is limited in the provided search results, related nitrophenyl-aziridine compounds show characteristic patterns in their spectroscopic analysis:
The IR spectrum of related compounds containing nitrophenyl-aziridine structures typically shows distinctive absorption bands around:
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3050-3000 cm⁻¹ (aromatic C-H stretching)
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1600 cm⁻¹ (aromatic C=C stretching)
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1510-1517 cm⁻¹ (NO₂ asymmetric stretching)
NMR Characteristics
The ¹H NMR spectrum of similar aziridine compounds shows characteristic signals for the aziridine ring protons, typically appearing as singlets in the upfield region . For compounds with a nitrophenyl group, the aromatic protons typically appear as doublets around 8.12-8.36 ppm .
Reactivity and Chemical Behavior
Aziridine Ring Reactivity
The aziridine ring in [3-(4-Nitrophenyl)aziridin-2-yl]methanol is a highly strained three-membered heterocycle, making it susceptible to ring-opening reactions under various conditions. Research on similar aziridine compounds has shown that ring cleavage can occur at elevated temperatures .
For example, during attempts at nucleophilic substitution reactions with a tosylated aziridine compound and thiophenolate, ring opening was observed, leading to the formation of allylic amine products .
Functional Group Interactions
The presence of multiple functional groups (aziridine ring, nitrophenyl group, and hydroxymethyl group) creates potential for interesting reactivity patterns:
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The hydroxymethyl group provides a site for further functionalization
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The electron-withdrawing nitrophenyl group influences the reactivity of the aziridine ring
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The aziridine N-H can participate in hydrogen bonding or serve as a site for further substitution
Comparison with Related Compounds
Structural Analogues
Several structurally related compounds provide context for understanding [3-(4-Nitrophenyl)aziridin-2-yl]methanol:
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[3-(4-nitrophenyl)oxiran-2-yl]-phenyl-methanone (CAS: 27730-03-6) - An epoxide (oxirane) analogue with a phenyl ketone group instead of a hydroxymethyl group
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2-benzoyl-3-(4-nitrophenyl)aziridine - Contains a benzoyl group instead of a hydroxymethyl group
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2-methyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene derivatives - More complex heterocyclic structures incorporating the nitrophenyl component
Property Comparison
Comparing [3-(4-Nitrophenyl)aziridin-2-yl]methanol with the epoxide analogue [3-(4-nitrophenyl)oxiran-2-yl]-phenyl-methanone reveals differences in molecular properties:
| Property | [3-(4-Nitrophenyl)aziridin-2-yl]methanol | [3-(4-nitrophenyl)oxiran-2-yl]-phenyl-methanone |
|---|---|---|
| Molecular Formula | C9H10N2O3 | C15H11NO4 |
| Molecular Weight | 194.19 g/mol | 269.25 g/mol |
| Boiling Point | Not reported | 456°C at 760 mmHg |
| Density | Not reported | 1.364 g/cm³ |
| Flash Point | Not reported | 208.8°C |
| LogP | Not reported | 3.44080 |
This comparison highlights the significant differences in physical properties between the aziridine and oxirane structures, particularly in terms of molecular weight and lipophilicity .
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